molecular formula C13H26N2O3 B1379472 Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate CAS No. 769157-30-4

Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate

Cat. No.: B1379472
CAS No.: 769157-30-4
M. Wt: 258.36 g/mol
InChI Key: RISDUNPOTJNQHQ-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate” is a chemical compound. It is also known as "tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate" . The IUPAC name is “tert-butyl 4-(3-hydroxypropyl)-1-piperidinecarboxylate” and its InChI code is "1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Physical and Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . Its molecular weight is 243.35 .

Scientific Research Applications

Synthesis and Structural Modification

The compound tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate and its derivatives are significant in the synthesis of various pharmaceutical intermediates. For instance, a practical synthesis approach for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, was established to support multikilogram production. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol, demonstrating the compound's utility in synthesizing complex molecular structures (Gomi et al., 2012).

Another study explored the intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate, leading to the formation of saturated fused heterocyclic systems. This method showcases the compound's role in creating complex heterocyclic structures, which are crucial in medicinal chemistry and drug design (Moskalenko & Boev, 2014).

Catalyst Development and Organic Transformations

This compound derivatives have been utilized in the development of catalysts for organic transformations. For example, manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, have been studied for their catalytic ability in olefin epoxidation reactions. The study of these complexes contributes to understanding the effect of ligand Lewis basicity on catalytic reactivity, which is crucial for developing more efficient and selective catalysts in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Novel Compounds and Methodologies

Research has also led to the synthesis of new compounds and methodologies using this compound derivatives. For instance, the preparation of the Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine demonstrated the synthesis of novel porphyrazine complexes with potential applications in materials science and photodynamic therapy. The study highlighted the peculiar effect of solvent on the spectral properties of these complexes, contributing to the understanding of solvent interactions with complex molecular systems (Tarakanov et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate”, indicates that it should be stored in a refrigerator . The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 .

Properties

IUPAC Name

tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-4-6-14(9-10-15)7-5-11-16/h16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISDUNPOTJNQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769157-30-4
Record name tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate
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